Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
Overview
Description
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetamide group, an acetyloxy group, a fluorophenyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to further reactions, such as esterification with acetic acid and isopropylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the fluorophenyl group can enhance binding affinity to certain proteins or enzymes. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-: Lacks the acetyloxy group, which may affect its reactivity and applications.
Acetamide, 2-(acetyloxy)-N-(phenyl)-N-(1-methylethyl)-: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- is unique due to the presence of both the acetyloxy and fluorophenyl groups
Properties
IUPAC Name |
[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-9(2)15(13(17)8-18-10(3)16)12-6-4-11(14)5-7-12/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGMNTIWDVRZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436945 | |
Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150164-68-4 | |
Record name | 2-(Acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150164-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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